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Compound of Interest

Compound Name: 2-Chloro-7-nitrobenzo[d]thiazole

CAS No.: 2942-22-5

Cat. No.: B3028730 Get Quote

Executive Summary
2-Chloro-7-nitrobenzo[d]thiazole (CAS: 2942-22-5) is a highly reactive heterocyclic scaffold

widely utilized in medicinal chemistry and drug discovery.[1] Characterized by a benzothiazole

core substituted with a labile chlorine atom at the C2 position and a strongly electron-

withdrawing nitro group at the C7 position, this compound serves as a critical electrophile for

nucleophilic aromatic substitution (

). It acts as a precursor for developing bioactive agents, including cholinesterase inhibitors for
Alzheimer's disease, antitumor agents, and antimicrobial compounds.
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Property Detail

IUPAC Name 2-Chloro-7-nitro-1,3-benzothiazole

CAS Number 2942-22-5

Molecular Formula

Molecular Weight 214.63 g/mol

Appearance Yellow to brownish-yellow crystalline solid

Solubility
Low in water; soluble in DMSO, DMF, Acetone,

DCM

Melting Point 158–162 °C (Typical range for pure derivatives)

Physicochemical Profile & Electronic Structure
The unique reactivity of 2-chloro-7-nitrobenzo[d]thiazole stems from the synergistic

electronic effects of its substituents:

C2-Chlorine Activation: The C2 position in benzothiazole is inherently electrophilic due to the

adjacent nitrogen (

bond) and sulfur atoms. The chlorine atom serves as an excellent leaving group.

C7-Nitro Effect: The nitro group at position 7 exerts a strong electron-withdrawing effect (

and

effects) on the benzene ring.[1] Unlike the 6-nitro isomer, the 7-nitro substituent creates a
specific electronic distortion that activates the C2 position towards nucleophiles while
influencing the solubility and binding affinity of subsequent derivatives.

Lipophilicity: The presence of the chloro and nitro groups increases the lipophilicity (LogP ~

2.5–3.0) compared to the parent benzothiazole, facilitating cell membrane permeability in

biological assays.
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While commercially available, the laboratory synthesis of 2-chloro-7-nitrobenzo[d]thiazole
typically proceeds via the Sandmeyer reaction from its 2-amino precursor.[1]

Pathway A: From 2-Amino-7-nitrobenzothiazole
(Standard Route)
This route ensures high regioselectivity.[1] The starting material, 2-amino-7-nitrobenzothiazole,

is diazotized and then chlorinated.

Reaction Logic:

Diazotization: The 2-amino group is converted into a diazonium salt using sodium nitrite (

) in strong acid or tert-butyl nitrite (

).[1]

Substitution: Copper(I) chloride (

) or Copper(II) chloride (

) acts as the chlorine source and catalyst to displace the diazonium group (

).

Pathway B: Cyclization (De Novo Synthesis)
Starting from 2-amino-3-nitrochlorobenzene, reaction with thiourea and oxidants (like bromine

or

) can yield the benzothiazole core, though this often yields the 2-amino derivative first, requiring
Pathway A for the conversion to 2-chloro.[1]
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Caption: Synthesis workflow from aniline precursors to the 2-chloro-7-nitro core and its

divergent reactivity pathways.

Reactivity Profile: Nucleophilic Aromatic
Substitution ( )
The defining reaction of 2-chloro-7-nitrobenzo[d]thiazole is the displacement of the chlorine

atom by nucleophiles (amines, thiols, alkoxides).

Mechanism
The reaction proceeds via an Addition-Elimination mechanism:

Attack: The nucleophile attacks the electrophilic C2 carbon.

Meisenheimer Complex: A resonance-stabilized intermediate forms.[1] The electron-

withdrawing nitro group stabilizes the anionic transition state.

Elimination: The chloride ion (

) is expelled, restoring aromaticity.

Optimization of Conditions
Solvent: Polar aprotic solvents (DMF, DMSO, Acetonitrile) are preferred to stabilize the polar

transition state.

Base: An auxiliary base (
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,

, or DIPEA) is required to neutralize the generated HCl.

Temperature: Reactions typically run at 80–110 °C. Room temperature reactions are

possible with highly nucleophilic amines but may be slow.

Experimental Protocols
Protocol A: Synthesis of 2-Amino Derivatives ( )
Target: Derivatization for drug screening (e.g., Cholinesterase inhibitors).[1]

Reagents:

2-Chloro-7-nitrobenzo[d]thiazole (1.0 equiv)

Primary/Secondary Amine (e.g., Adamantylamine, Piperazine) (1.1 equiv)

DIPEA (N,N-Diisopropylethylamine) (2.0 equiv)[1]

Solvent: Anhydrous DMF or Acetonitrile.

Procedure:

Dissolution: Dissolve 1.0 mmol of 2-chloro-7-nitrobenzo[d]thiazole in 5 mL of anhydrous

DMF in a round-bottom flask.

Addition: Add 2.0 mmol of DIPEA, followed by 1.1 mmol of the amine.

Reaction: Heat the mixture to 100 °C under an inert atmosphere (

or Ar) for 4–12 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 7:3).

Work-up: Cool to room temperature. Pour the reaction mixture into 50 mL of ice-cold water.

Isolation: The product usually precipitates. Filter the solid, wash with water (

mL), and dry under vacuum.
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Purification: Recrystallize from Ethanol/DMF or purify via silica gel column chromatography if

necessary.

Protocol B: Reduction of Nitro Group
Target: Synthesis of 7-amino-2-chlorobenzothiazole or 2,7-diaminobenzothiazole.[1]

Reagents:

Substrate (Nitro compound)[1][2][3]

Iron powder (Fe) and Ammonium Chloride (

)

Solvent: Ethanol/Water (4:1).[1]

Procedure:

Suspend 1.0 mmol of the nitro compound in 10 mL Ethanol/Water.

Add 5.0 mmol of Iron powder and 5.0 mmol of

.

Reflux at 80 °C for 2–4 hours.

Filter hot through a Celite pad to remove iron residues.

Concentrate the filtrate to obtain the amine.

Applications in Drug Discovery[8]
Alzheimer’s Disease (Cholinesterase Inhibitors)
Researchers have successfully conjugated 2-chloro-7-nitrobenzo[d]thiazole with amiridine

and memantine pharmacophores.[1] The resulting hybrids exhibit dual inhibition of

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE). The 7-nitro group is crucial for

binding within the enzyme's active site gorge, often engaging in
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stacking or hydrogen bonding interactions.[1]

Antitumor Agents
Benzothiazole derivatives are potent DNA-binding agents.[1] The 7-nitro derivatives serve as

precursors to 2-(4-aminophenyl)benzothiazoles, a class of compounds known to generate DNA

adducts in sensitive breast cancer cell lines (e.g., MCF-7).[1]

Fluorescent Probes
While the nitro group typically quenches fluorescence ("turn-off"), its reduction to an amine

restores fluorescence ("turn-on").[1] This property is exploited to design hypoxia-sensitive

probes where the 7-nitrobenzo[d]thiazole core is reduced in the hypoxic environment of solid

tumors, releasing a fluorescent signal.
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Reactants:
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Caption: Step-by-step workflow for the Nucleophilic Aromatic Substitution (

) protocol.

Safety & Handling (MSDS Highlights)
Hazards: Irritant to eyes, respiratory system, and skin. Potential sensitizer.

Nitro Compounds: Organic nitro compounds can be shock-sensitive or explosive if heated

under confinement, though this specific derivative is generally stable.[1] Avoid strong

reducing agents until controlled reduction is intended.

Disposal: Incineration in a chemical combustor equipped with an afterburner and scrubber.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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